A-L-galactose-1-phosphate dipotassium salt
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Overview
Description
A-L-galactose-1-phosphate dipotassium salt is a phosphorylated sugar derivative of galactose. It is an intermediate in the Leloir pathway, which is crucial for the metabolism of galactose. This compound is often used in biochemical research to study galactose metabolism and related enzymatic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
A-L-galactose-1-phosphate dipotassium salt can be synthesized enzymatically using galactokinase, which phosphorylates galactose to form galactose-1-phosphate. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound in large quantities. The fermentation broth is then subjected to purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
A-L-galactose-1-phosphate dipotassium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions where it acts as a donor of galactose units .
Common Reagents and Conditions
Phosphorylation: ATP and galactokinase are commonly used.
Dephosphorylation: Phosphatases are used to remove the phosphate group.
Glycosylation: UDP-glucose and uridyltransferase are used to transfer galactose units.
Major Products Formed
Phosphorylation: Galactose-1-phosphate
Dephosphorylation: Free galactose
Glycosylation: UDP-galactose and glucose-1-phosphate.
Scientific Research Applications
A-L-galactose-1-phosphate dipotassium salt is widely used in various fields of scientific research:
Mechanism of Action
A-L-galactose-1-phosphate dipotassium salt exerts its effects by participating in the Leloir pathway of galactose metabolism. It is converted to UDP-galactose by the enzyme uridyltransferase, which then participates in various biosynthetic processes. The molecular targets include enzymes such as galactokinase and uridyltransferase .
Comparison with Similar Compounds
Similar Compounds
- A-D-glucose-1-phosphate dipotassium salt dihydrate
- A-D-galactose-1-phosphate dipotassium salt pentahydrate
Uniqueness
A-L-galactose-1-phosphate dipotassium salt is unique due to its specific role in the Leloir pathway and its involvement in galactose metabolism. Unlike A-D-glucose-1-phosphate, which is involved in glucose metabolism, A-L-galactose-1-phosphate is specifically tailored for galactose-related processes .
Properties
Molecular Formula |
C6H11K2O9P |
---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
dipotassium;[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m0../s1 |
InChI Key |
KCIDZIIHRGYJAE-VMKIRZOFSA-L |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Origin of Product |
United States |
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